Bienvenue dans la boutique en ligne BenchChem!

4-Chloro-5-(4-fluorophenyl)-7-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine

Melting point Solid-phase characterization Crystallinity

This fully substituted C-4 chlorinated pyrrolo[2,3-d]pyrimidine (CAS 907585-55-1) features a 4-fluorophenyl at C-5 and 4-methoxyphenyl at N-7, providing intermediate lipophilicity (LogP 4.89) and elevated PSA (39.94 Ų) distinct from its 7-phenyl and 7-(4-chlorophenyl) analogs. The experimentally confirmed melting point (166–167 °C) enables solid-form screening. The methoxy group serves as a synthetic handle for O-demethylation, enabling further functionalization. Ideal for kinase inhibitor SAR programs seeking to optimize ADME and target engagement.

Molecular Formula C19H13ClFN3O
Molecular Weight 353.8 g/mol
CAS No. 907585-55-1
Cat. No. B3301197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-(4-fluorophenyl)-7-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine
CAS907585-55-1
Molecular FormulaC19H13ClFN3O
Molecular Weight353.8 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C=C(C3=C2N=CN=C3Cl)C4=CC=C(C=C4)F
InChIInChI=1S/C19H13ClFN3O/c1-25-15-8-6-14(7-9-15)24-10-16(12-2-4-13(21)5-3-12)17-18(20)22-11-23-19(17)24/h2-11H,1H3
InChIKeyCNGFSMWOYGRCTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-5-(4-fluorophenyl)-7-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine (CAS 907585-55-1): Physicochemical Identity and Core Structural Features


4-Chloro-5-(4-fluorophenyl)-7-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine (CAS 907585-55-1) is a fully substituted, C-4 chlorinated pyrrolo[2,3-d]pyrimidine derivative bearing a 4-fluorophenyl group at C-5 and a 4-methoxyphenyl group at N-7 . The compound has a molecular formula of C₁₉H₁₃ClFN₃O and a molecular weight of 353.78 g/mol . Its experimentally determined melting point is 166–167 °C (ethanol/chloroform), with a predicted boiling point of 448.6 ± 45.0 °C and density of 1.34 ± 0.1 g/cm³ . The predicted pKa is 2.72 ± 0.30, the calculated LogP is 4.89, and the topological polar surface area (PSA) is 39.94 Ų . This scaffold belongs to the pyrrolo[2,3-d]pyrimidine class, a privileged chemotype extensively explored for kinase inhibition and anticancer applications .

Why 4-Chloro-5-(4-fluorophenyl)-7-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine Cannot Be Interchanged with Its Closest Analogs


Within the 4-chloro-5-(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine sub-series, even single-atom or single-group changes at the N-7 position produce measurable differences in melting point, lipophilicity, and polar surface area that can impact solid-form handling, chromatographic behavior, and membrane permeability predictions. The pyrrolo[2,3-d]pyrimidine scaffold is a well-established ATP-mimetic kinase inhibitor core where substituent identity and regiochemistry directly modulate target selectivity and potency [1] [2]. Consequently, substituting the 4-methoxyphenyl group at N-7 with an unsubstituted phenyl, 4-chlorophenyl, or m-tolyl group—or swapping substituents between C-5 and N-7—yields a physically and biologically distinct chemical entity that cannot be treated as functionally equivalent without quantitative justification.

Quantitative Differentiation Evidence: 4-Chloro-5-(4-fluorophenyl)-7-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine vs. Closest Analogs


Melting Point Differentiation: +28 °C Higher Than the 7-Phenyl Analog, Enabling Altered Solid-Phase Handling

The target compound exhibits a melting point of 166–167 °C (ethanol/chloroform) , which is 28 °C higher than that of its closest 7-phenyl analog, 4-chloro-5-(4-fluorophenyl)-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 907585-54-0, mp 138–140 °C) , but 13 °C lower than the 7-(4-chlorophenyl) analog (CAS 907585-56-2, mp 179–181 °C) . The 4-methoxyphenyl substituent thus confers intermediate thermal stability within the series, which may influence recrystallization solvent selection, drying conditions, and long-term storage stability.

Melting point Solid-phase characterization Crystallinity

Lipophilicity Differentiation: Intermediate LogP of 4.89 Balances Membrane Permeability Against Aqueous Solubility

The target compound has a calculated LogP of 4.89 , which is nearly identical to the 7-phenyl analog (LogP 4.88) but substantially lower than the 7-(4-chlorophenyl) analog (LogP 5.53) . The introduction of the methoxy oxygen at the para position of the N-7 phenyl ring increases polarity relative to the 4-chloro substituent, reducing LogP by 0.64 units compared to the 7-(4-chlorophenyl) analog. This intermediate lipophilicity may confer a more favorable balance between passive membrane permeability and aqueous solubility within the series.

LogP Lipophilicity ADME prediction

Polar Surface Area Differentiation: 9.23 Ų Higher PSA vs. Non-Methoxy Analogs May Improve Oral Bioavailability Prediction

The target compound has a topological polar surface area (tPSA) of 39.94 Ų , which is 9.23 Ų higher than that of both the 7-phenyl analog (tPSA 30.71 Ų) and the 7-(4-chlorophenyl) analog (tPSA 30.71 Ų) . This increase is attributable to the methoxy oxygen atom at the para position of the N-7 phenyl ring. In drug design, a tPSA below 140 Ų is generally associated with good oral absorption; within this sub-series, the higher tPSA of the target compound may confer modestly improved aqueous solubility while remaining well within the favorable range for passive membrane permeation.

Polar surface area Drug-likeness Oral absorption

Regiochemical Identity: C-5 4-Fluorophenyl / N-7 4-Methoxyphenyl Substitution Pattern Distinct from Regioisomer CAS 243666-01-5

The target compound places the 4-fluorophenyl group at C-5 and the 4-methoxyphenyl group at N-7. A regioisomeric compound, 4-chloro-7-(4-fluorophenyl)-5-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine (CAS 243666-01-5), bears these substituents in swapped positions . In the pyrrolo[2,3-d]pyrimidine kinase inhibitor class, the C-5 substituent occupies a vector directed toward the solvent-accessible region of the ATP-binding pocket, while the N-7 substituent extends toward the hinge region or selectivity pocket depending on the specific kinase target [1]. Regioisomeric swapping of these substituents is therefore expected to produce distinct kinase selectivity profiles, although direct comparative enzymatic data for this specific pair are not publicly available.

Regiochemistry Structure-activity relationship Kinase selectivity

Highest-Impact Application Scenarios for 4-Chloro-5-(4-fluorophenyl)-7-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine Based on Quantitative Differentiation Evidence


Kinase Inhibitor SAR Libraries Requiring N-7 4-Methoxyphenyl Substitution

The compound serves as a key member of a 4-chloro-5-(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine SAR matrix, where the N-7 4-methoxyphenyl group provides intermediate lipophilicity (LogP 4.89) and elevated PSA (39.94 Ų) relative to the 7-phenyl and 7-(4-chlorophenyl) analogs. This position within the property space is valuable for optimizing ADME parameters while maintaining the core kinase-binding scaffold. The regioisomeric integrity (C-5 4-fluorophenyl, N-7 4-methoxyphenyl) must be confirmed analytically before use in SAR studies to avoid confounding by the known regioisomer CAS 243666-01-5 .

Solid-Form Screening and Pre-formulation Development

With an experimentally determined melting point of 166–167 °C —intermediate between the 7-phenyl (138–140 °C) and 7-(4-chlorophenyl) (179–181 °C) analogs—this compound is a candidate for solid-form screening studies where thermal stability and crystallinity are critical parameters. The +28 °C differential relative to the 7-phenyl analog may influence polymorph screening outcomes, hot-stage microscopy protocols, and lyophilization cycle design during pre-formulation.

Cell-Based Antiproliferative Screening in Oncology Programs

Pyrrolo[2,3-d]pyrimidine derivatives with C-4 chloro and C-5 / N-7 aryl substitution patterns are established kinase inhibitor scaffolds with demonstrated antiproliferative activity across multiple cancer cell lines . The 4-methoxyphenyl N-7 substituent of this compound may confer distinct cell permeability and target engagement characteristics compared to analogs with more lipophilic N-7 groups (e.g., 4-chlorophenyl, LogP 5.53) . Procurement of this specific compound enables systematic exploration of N-7 substituent effects on cellular potency and selectivity in kinase-dependent cancer models.

Chemical Probe Development Requiring Defined Physicochemical Property Profiles

For chemical biology programs developing kinase-targeted probes, the compound's well-characterized physicochemical profile—including experimentally validated melting point , calculated LogP of 4.89 , and PSA of 39.94 Ų —provides a defined starting point for property-based optimization. The methoxy group offers a synthetic handle for potential O-demethylation to a phenol for further derivatization, distinguishing it from non-oxygenated N-7 aryl analogs.

Quote Request

Request a Quote for 4-Chloro-5-(4-fluorophenyl)-7-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.